Cas no 689768-91-0 (3-3-(azepan-1-yl)propyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one)

3-3-(azepan-1-yl)propyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one structure
689768-91-0 structure
Product Name:3-3-(azepan-1-yl)propyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
CAS No:689768-91-0
MF:C21H30N4O2S
MW:402.553503513336
CID:6430324
Update Time:2025-10-29

3-3-(azepan-1-yl)propyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-3-(azepan-1-yl)propyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
    • 4(1H)-Quinazolinone, 3-[3-(hexahydro-1H-azepin-1-yl)propyl]-2,3-dihydro-6-(4-morpholinyl)-2-thioxo-
    • Inchi: 1S/C21H30N4O2S/c26-20-18-16-17(24-12-14-27-15-13-24)6-7-19(18)22-21(28)25(20)11-5-10-23-8-3-1-2-4-9-23/h6-7,16H,1-5,8-15H2,(H,22,28)
    • InChI Key: UMQMATRBVWSLID-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(N3CCOCC3)C=C2)C(=O)N(CCCN2CCCCCC2)C1=S

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Predicted)
  • Boiling Point: 590.7±60.0 °C(Predicted)
  • pka: 11.42±0.20(Predicted)

3-3-(azepan-1-yl)propyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Pricemore >>

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3-3-(azepan-1-yl)propyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Related Literature

Additional information on 3-3-(azepan-1-yl)propyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Introduction to 3-3-(azepan-1-yl)propyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one and Its Significance in Modern Chemical Biology

The compound with the CAS number 689768-91-0, specifically 3-3-(azepan-1-yl)propyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This intricate molecular structure has garnered attention in recent years due to its potential applications in the development of novel therapeutic agents. The compound's unique scaffold, featuring a tetrahydroquinazolinone core linked to azepane and morpholine moieties, suggests a multifaceted interaction with biological targets, making it a subject of considerable interest for researchers exploring drug discovery and molecular pharmacology.

At the heart of this compound's appeal lies its structural complexity, which is not merely an academic curiosity but a deliberate design choice aimed at optimizing pharmacokinetic and pharmacodynamic properties. The presence of the azepan-1-yl group introduces a rigid, cyclic structure that can enhance binding affinity and selectivity, while the morpholin-4-yl substituent contributes to solubility and metabolic stability. These features are particularly relevant in the context of modern drug development, where the balance between efficacy and bioavailability is critical.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with unprecedented accuracy. Studies suggest that 3-3-(azepan-1-yl)propyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibits promising activity against enzymes and receptors implicated in inflammatory diseases, neurodegeneration, and cancer. The sulfanylidene moiety within its structure is particularly noteworthy, as it has been shown to modulate redox-sensitive pathways, which are increasingly recognized as key players in disease pathogenesis.

The tetrahydroquinazolinone core is another critical component of this compound. This scaffold has been extensively studied for its ability to interact with ATP-binding sites in kinases and other enzymes. In particular, derivatives of tetrahydroquinazolinones have demonstrated inhibitory effects on tyrosine kinases, which are overactive in many cancers. The current compound's additional functional groups may further refine these interactions, potentially leading to more potent and selective inhibitors.

In vitro studies have begun to elucidate the mechanistic basis of 3-3-(azepan-1-yl)propyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one's biological effects. Initial results indicate that it can interfere with signaling cascades involving protein kinases and transcription factors. For instance, its ability to inhibit Janus kinases (JAKs) has been observed in cell-based assays, suggesting potential therapeutic utility in autoimmune disorders where JAK dysregulation is a hallmark. Furthermore, the compound's interaction with mitochondrial respiration has been explored, revealing a possible role in modulating energy metabolism—a pathway that is often disrupted in cancer cells.

The integration of azepan-1-yl and morpholin-4-yl groups into the tetrahydroquinazolinone framework appears to enhance the compound's solubility and cell permeability. These properties are essential for achieving effective intracellular concentrations required for therapeutic action. Additionally, the sulfanylidene group contributes to redox reactivity, allowing the molecule to participate in thiol-disulfide exchange reactions that may be relevant for modulating oxidative stress—a factor implicated in aging and various chronic diseases.

From a synthetic chemistry perspective, 3-3-(azepan -1 - yl ) propyl - 6 - ( morph olin - 4 - yl ) - 2 - sulf any lidene - 1 , 2 , 3 , 4 - tetra hy dro quin az o lin - 4 - one exemplifies the sophistication achievable through multi-step organic synthesis. The construction of its core structure involves advanced techniques such as transition-metal-catalyzed coupling reactions and ring-forming processes. These synthetic strategies not only highlight the ingenuity of modern chemical methodology but also pave the way for scalable production methods should further research validate its therapeutic potential.

The growing interest in this compound reflects broader trends in drug discovery toward rational design based on structural biology insights. High-resolution crystal structures of target proteins complexed with similar scaffolds have provided critical information for optimizing lead compounds like 3 - 3 - ( az ep an - 1 - yl ) prop yl - 6 - ( mor ph o lin - 4 - yl ) - 2 - sulf any lidene - 1 , 2 , 3 , 4 - tetra hy dro quin az o lin - 4 - one . By leveraging these structural data, medicinal chemists can fine-tune substituents to improve binding affinity while minimizing off-target effects.

Future research directions may include exploring analogs of this compound that incorporate additional functional groups or alternative heterocycles. For instance,the replacement of the morpholine ring with other nitrogen-containing heterocycles could yield derivatives with distinct biological profiles. Similarly,modifying the sulfanylidene moiety might uncover new mechanisms of action or enhance metabolic stability。

The development of novel therapeutic agents often involves interdisciplinary collaboration between chemists,biologists,and clinicians。The study of compounds like 689768-91-0 underscores this importance,as translating laboratory findings into clinical applications requires rigorous validation across multiple levels。Preclinical studies are already underway to assess toxicity,pharmacokinetics,and potential therapeutic efficacy,with initial results being cautiously optimistic。

In conclusion, 3 - 3 - ( az ep an - 1 - y l ) prop yl - 6 - ( mor ph o lin - 4 - y l ) - 2 - sulf any lidene - 1 ,2 ,3 ,4 - tetra hy dro quin az o lin -4- one represents a compelling example of how structural complexity can be leveraged to develop innovative therapeutics。Its unique combination of functional groups,along with promising preclinical data,positions it as a valuable candidate for further exploration。As research progresses,this compound may contribute significantly to addressing unmet medical needs across various disease areas。

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